molecular formula C27H28N2O5 B6054079 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

Cat. No. B6054079
M. Wt: 460.5 g/mol
InChI Key: OWARDYGCMWUOKM-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BZML and belongs to the class of benzamide derivatives.

Mechanism of Action

The mechanism of action of BZML is not fully understood. However, it is believed that BZML exerts its pharmacological effects by modulating various cellular pathways. BZML has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It has also been found to inhibit the activation of NF-κB, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
BZML has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BZML has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, BZML has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BZML has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation.

Advantages and Limitations for Lab Experiments

BZML has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. BZML has also been found to have low toxicity, making it suitable for in vitro and in vivo studies.
However, there are also limitations associated with BZML. One of the main limitations is the lack of knowledge about its mechanism of action. Further research is needed to fully understand the molecular mechanisms underlying the pharmacological effects of BZML. In addition, the efficacy of BZML may vary depending on the type of cancer or inflammation being studied.

Future Directions

There are several future directions for BZML research. One potential direction is to further investigate its anticancer properties. BZML has shown promising results in inducing apoptosis and inhibiting proliferation in cancer cells. Further studies are needed to determine its efficacy in different types of cancer and to identify potential synergies with other anticancer agents.
Another potential direction is to investigate its anti-inflammatory properties. BZML has been found to inhibit the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB. Further studies are needed to determine its efficacy in different inflammatory conditions and to identify potential synergies with other anti-inflammatory agents.
Conclusion:
In conclusion, BZML is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its potential use as an anticancer and anti-inflammatory agent. BZML has been found to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and inhibit the production of pro-inflammatory cytokines. However, further research is needed to fully understand its mechanism of action and to determine its efficacy in different types of cancer and inflammation.

Synthesis Methods

The synthesis of BZML involves the reaction of 2-methyl-5-nitrophenylacetic acid with 2-amino-5-methylbenzoxazole in the presence of thionyl chloride. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride to yield BZML. The purity of BZML can be further improved by recrystallization.

Scientific Research Applications

BZML has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anticancer agent. BZML has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
BZML has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BZML has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c1-5-31-23-15-19(16-24(32-6-2)25(23)33-7-3)26(30)28-21-14-18(13-12-17(21)4)27-29-20-10-8-9-11-22(20)34-27/h8-16H,5-7H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWARDYGCMWUOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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